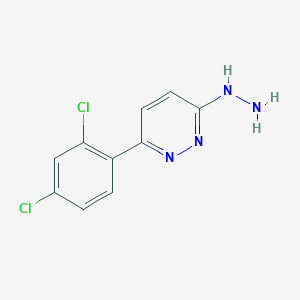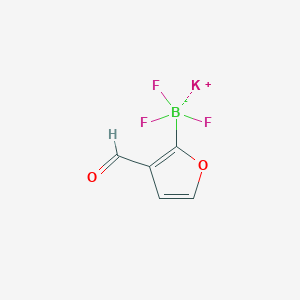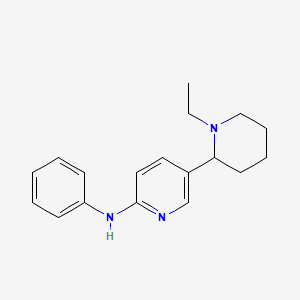
(S)-2-((3-Bromophenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((3-Bromophenoxy)methyl)oxirane is an organic compound that features an oxirane (epoxide) ring and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-Bromophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 3-bromophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of (S)-glycidol reacts with the bromine atom of 3-bromophenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3-Bromophenoxy)methyl)oxirane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenoxy group to other functional groups, such as phenol or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted products with various functional groups depending on the nucleophile used.
Oxidation: Diols or other oxidized derivatives.
Reduction: Reduced products with modified bromophenoxy groups.
Scientific Research Applications
(S)-2-((3-Bromophenoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((3-Bromophenoxy)methyl)oxirane involves its reactivity as an epoxide. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. These reactions can modify the structure and function of biomolecules, making the compound useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
®-2-((3-Bromophenoxy)methyl)oxirane: The enantiomer of the compound with similar chemical properties but different biological activities.
2-((3-Chlorophenoxy)methyl)oxirane: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.
2-((3-Methylphenoxy)methyl)oxirane: A compound with a methyl group instead of bromine, used in different synthetic applications.
Uniqueness
(S)-2-((3-Bromophenoxy)methyl)oxirane is unique due to its specific stereochemistry and the presence of the bromophenoxy group. This combination of features makes it valuable in asymmetric synthesis and in the development of chiral drugs and materials.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(2S)-2-[(3-bromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 |
InChI Key |
MJDGHPATEBXUTI-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC(=CC=C2)Br |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)




![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)



![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)


